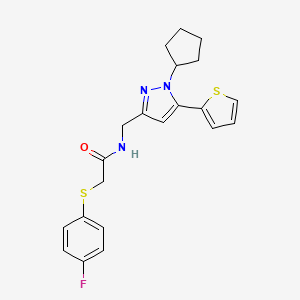

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group at the N1 position and a thiophen-2-yl moiety at C3. The pyrazole ring is connected via a methylene bridge to an acetamide group, which is further modified with a (4-fluorophenyl)thio substituent. This structure combines pharmacophoric elements such as the pyrazole ring (known for metabolic stability), thiophene (implicated in π-π stacking interactions), and the fluorophenyl group (enhancing lipophilicity and bioavailability) .

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS2/c22-15-7-9-18(10-8-15)28-14-21(26)23-13-16-12-19(20-6-3-11-27-20)25(24-16)17-4-1-2-5-17/h3,6-12,17H,1-2,4-5,13-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUJLEBXUSXYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. This compound is characterized by a unique molecular structure that includes a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which collectively contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 419.53 g/mol. The structural features include:

- Pyrazole ring : Known for its role in various biological activities.

- Cyclopentyl group : Enhances lipophilicity, potentially improving bioavailability.

- Thiophene moiety : Contributes to the compound's electronic properties and biological interactions.

This compound acts primarily as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). The modulation of mGluR5 is significant as it plays a crucial role in various neurological disorders, including schizophrenia and anxiety disorders. The effective concentration (EC50) for mGluR5-mediated responses is reported to be approximately 77 nM, indicating strong potency in receptor modulation.

Antitumor Activity

Preliminary studies have indicated that related compounds exhibit notable antitumor activities. For instance, compounds with similar structural characteristics have shown:

- GI50 values : Indicating the concentration required to inhibit cell growth by 50%.

- TGI values : The total growth inhibition concentration.

These studies suggest that this compound may also possess antitumor properties worth exploring further .

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. In related studies, compounds with thiophene and pyrazole derivatives have demonstrated significant inhibition against various bacterial strains .

Case Studies and Experimental Findings

-

Neuropharmacological Studies :

- In vitro assays have shown that this compound significantly enhances mGluR5 activity, suggesting therapeutic potential for neuropsychiatric disorders.

- Antitumor Efficacy :

- Antibacterial Screening :

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cancer cell growth in various human cancer lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The unique combination of functional groups in N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide suggests it may also possess similar anticancer effects.

Anti-inflammatory Potential

Compounds structurally related to this compound have shown promise as anti-inflammatory agents. Preliminary studies suggest that such compounds can modulate the activity of enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Neuropharmacology

This compound acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This mechanism positions it as a candidate for treating neuropsychiatric disorders such as schizophrenia and anxiety . The modulation of neurotransmitter systems through this compound could lead to novel therapeutic strategies in psychiatry.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole framework and subsequent modifications to introduce the thiophene and fluorophenyl groups. Key synthetic methods may involve nickel-catalyzed coupling reactions or other transition metal catalysts to facilitate carbon-nitrogen bond formation .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly influence its pharmacological profile, making SAR studies essential for drug development.

Case Studies and Research Findings

Comparison with Similar Compounds

Pyrazole Derivatives

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Differs in substituents (chlorophenyl and cyano groups) and lacks the thiophene and fluorophenyl moieties. The chloro and cyano groups may enhance electrophilicity but reduce solubility compared to the fluorophenyl-thioacetamide group .

Triazole and Pyrimidine Analogues

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():

Replaces pyrazole with a triazole ring, altering electron distribution and hydrogen-bonding capacity. The triazole’s smaller ring size could reduce conformational flexibility . - Pyrimidine-thiophene derivatives ():

Pyrimidine cores, as in compound 1 and 2 , offer additional hydrogen-bonding sites but may increase metabolic susceptibility compared to pyrazole .

Physicochemical and Functional Properties

- Solubility: The fluorophenyl-thioacetamide group in the target compound likely improves lipophilicity (logP) compared to chlorophenyl or cyano-substituted analogues, enhancing membrane permeability .

- Stability : The pyrazole core is less prone to oxidation than pyrimidines () but may exhibit similar stability to triazoles .

- Crystallography : SHELX refinement () is widely used for analogous compounds, suggesting the target’s structure could be resolved efficiently .

Q & A

Q. What are the established synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentylamine and thiophene derivatives. Key steps include:

- Imidazole/Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or aldehydes under reflux in ethanol or DMF .

- Thioacetamide Linkage : Reaction of thiol-containing intermediates with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .

Reaction progress is monitored via TLC or HPLC .

Q. How is the molecular structure of this compound elucidated experimentally?

- Methodological Answer : Structural confirmation relies on:

- Single-Crystal X-Ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and stereochemistry .

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., cyclopentyl CH groups at δ 1.5–2.0 ppm) and carbon connectivity .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm, S-C at ~650 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to determine EC .

- Solubility and Stability : Assess pharmacokinetic properties via HPLC analysis in simulated physiological buffers (pH 1.2–7.4) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield (85–92%) .

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) for thioether bond formation, improving efficiency by 30% .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Q. What computational strategies are effective for predicting its binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., COX-2 or EGFR kinases) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine at 4-position) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How should contradictory bioactivity data across cell lines be resolved?

- Methodological Answer :

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

- Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may alter activity .

- Structural Analog Comparison : Benchmark against analogs (e.g., 3-nitrophenyl vs. 4-fluorophenyl derivatives) to isolate substituent-specific effects .

Q. What role do the thiophene and fluorophenyl groups play in its reactivity?

- Methodological Answer :

- Thiophene : Enhances π-π stacking with aromatic residues in target proteins; susceptible to electrophilic substitution at the 5-position .

- 4-Fluorophenyl Thioether : Increases metabolic stability (resistance to CYP450 oxidation) and lipophilicity (logP ~3.5), improving membrane permeability .

- Experimental Validation : Competitive labeling assays with iodoacetamide to probe thiol reactivity .

Q. What strategies are recommended for designing derivatives with improved selectivity?

- Methodological Answer :

- Fragment-Based Drug Design : Replace cyclopentyl with spirocyclic amines to reduce conformational flexibility and enhance target specificity .

- Bioisosteric Replacement : Substitute thioacetamide with sulfonamide to modulate hydrogen-bonding capacity .

- Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for library diversification .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

Q. What analytical techniques are most effective for detecting this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.